molecular formula C25H28ClIN4O2 B1678906 p-MPPI monohydrochloride CAS No. 220643-77-6

p-MPPI monohydrochloride

Cat. No. B1678906
M. Wt: 578.9 g/mol
InChI Key: PBPBIDMIRMWUCI-UHFFFAOYSA-N
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Description

P-MPPI monohydrochloride is a selective, high-affinity 5-HT1A receptor antagonist . It can cross the blood-brain barrier and has been observed to have antidepressant and anti-anxiety effects .


Synthesis Analysis

The synthesis of p-MPPI monohydrochloride involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The compound has also been synthesized via the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The empirical formula of p-MPPI monohydrochloride is C25H27IN4O2 · HCl . Its molecular weight is 578.87 . The SMILES string representation of the molecule is Cl.COc1ccccc1N2CCN(CC2)CCN(C(=O)c3ccc(I)cc3)c4ccccn4 .


Physical And Chemical Properties Analysis

P-MPPI monohydrochloride is a solid substance . It is white in color and has a solubility of 2.4 mg/mL in water .

Scientific Research Applications

Neuroprotection and Neurodegeneration

  • Paeoniflorin has been studied for its neuroprotective effects against neuron injury induced by MPP+ (a neurotoxin relevant to Parkinson's disease models) and acid, highlighting the role of autophagy in neuroprotection. This suggests a focus on autophagic pathways and ion channel modulations in neurodegenerative disease research (Cao et al., 2010).

Material Science and Flame Retardancy

  • Research on poly(butylene terephthalate) (PBT) with phosphorus-based flame retardants, such as melamine polyphosphate (MPP), provides insights into enhancing materials' flammability and electrical properties, which could be relevant for applications requiring fire safety and electrical insulation (Sullalti et al., 2012).

Biomedical Applications and Drug Delivery

  • Studies on polymers containing phosphorus for biomedical applications, focusing on biocompatibility, hemocompatibility, and resistance to protein adsorption, could inform research on drug delivery systems and regenerative medicine. Phosphorylcholine-containing polymers, for instance, are highlighted for their biomimetic structure and potential in creating biomaterials (Monge et al., 2011).

Antiviral Research

  • Silver nanoparticles have been evaluated for their ability to inhibit infectivity of viruses, including monkeypox virus (MPV), showcasing the potential of nanomaterials in developing antiviral therapeutics. This suggests an area of research in nanotechnology for medical applications (Rogers et al., 2008).

Neuroscience and Anxiety Research

  • The anxiolytic-like effects of p-MPPI, a 5HT1A receptor antagonist, in models of anxiety highlight the investigation of receptor-specific drugs for therapeutic applications in anxiety disorders. This demonstrates the relevance of receptor antagonists in neuroscience research (Cao & Rodgers, 1997).

Safety And Hazards

The safety data sheet for p-MPPI monohydrochloride recommends avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPBIDMIRMWUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474697
Record name p-MPPI monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-MPPI monohydrochloride

CAS RN

220643-77-6
Record name p-MPPI monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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